1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione

DGAT2 inhibition triglyceride synthesis metabolic disease research

1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 620931-38-6), designated DGAT2 inhibitor 122, is a selective human DGAT2 inhibitor (IC50 5–9.7 µM) identified from a 20,000-compound ChemBridge library. Its unique dual-benzyl isatin scaffold confers ~9.5-fold selectivity over DGAT1 (IC50 91.8 µM); structural analogs lacking the distal benzyl group exhibit no detectable DGAT2 inhibition at 10 µM. Validated for TG synthesis suppression in HepG2 cells (2.5–10 µM). Serves as an acyl-CoA-competitive benchmark and selectivity control for DGAT1/2 screening cascades. For R&D use only.

Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
CAS No. 620931-38-6
Cat. No. B1663359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione
CAS620931-38-6
SynonymsCompound 122;  Cpd 122;  1-(2-Benzyloxy-benzyl)-5-methyl-1H-indole-2,3-dione
Molecular FormulaC23H19NO3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCC4=CC=CC=C4
InChIInChI=1S/C23H19NO3/c1-16-11-12-20-19(13-16)22(25)23(26)24(20)14-18-9-5-6-10-21(18)27-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
InChIKeyOUBWMJOLFSXASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[2-(Benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 620931-38-6): A Selective DGAT2 Inhibitor with an Isatin Scaffold


The compound 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 620931-38-6), also known as DGAT2 inhibitor 122, is a synthetic small molecule belonging to the indoline-2,3-dione (isatin) class [1]. It was identified through high-throughput screening of a 20,000-compound ChemBridge library as a potent and selective inhibitor of human diacylglycerol acyltransferase 2 (DGAT2), the enzyme that catalyzes the terminal and committed step in triglyceride synthesis [1]. The molecule comprises an isatin core with a side chain of two consecutive benzyl groups, a structural feature that distinguishes it from other isatin derivatives and is essential for its inhibitory activity [1]. As a research tool, it enables selective pharmacological interrogation of DGAT2-mediated lipid metabolism, with potential relevance to hepatic steatosis, insulin resistance, and related metabolic disorders [1].

Why Closely Related Isatin and Indoline-2,3-dione Analogs Cannot Substitute for CAS 620931-38-6 in DGAT2 Research


Within the indoline-2,3-dione chemical space, subtle structural modifications produce profound differences in target engagement. The primary literature demonstrates that structurally similar analogs of compound 122—differing only in the presence or position of the distal benzyl group—exhibit no detectable inhibition of DGAT2 at 10 µM, whereas compound 122 achieves an IC50 of 5–9.7 µM [1]. Generic substitution with unsubstituted isatin (IC50 ~3 µM against MAO, but no reported DGAT2 activity) or with the simpler 1-benzyl-5-methylindoline-2,3-dione (CAS 99448-75-6) would fail to recapitulate the DGAT2-selectivity profile that makes this compound valuable for metabolic research [2][3]. The presence of both the distal benzyl group in the N-1 side chain and the carbonyl groups on the isatin core is required for full inhibitory activity, a pharmacophore constraint that limits interchangeability within this compound class [1].

Quantitative Differentiation Evidence for 1-{[2-(Benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 620931-38-6)


DGAT2 Inhibitory Potency: IC50 of 5 µM in Purified Enzyme Assay vs. Structurally Similar Analogs Showing No Activity

Compound 122 inhibits human DGAT2 with an IC50 of 5 µM in a concentration-dependent manner, as measured by a conventional extraction-based in vitro DGAT assay using isotope-labeled substrates [1]. In the same study, structurally related analogs that share the isatin core but lack the distal benzyl group or the carbonyl groups in the isatin ring showed no detectable inhibition of DGAT2 activity at 10 µM [1]. This establishes that the specific substitution pattern of compound 122 is a prerequisite for DGAT2 engagement, unlike other library compounds with closely related structures.

DGAT2 inhibition triglyceride synthesis metabolic disease research

DGAT2 vs. DGAT1 Isozyme Selectivity: ~9.5-Fold Window in Total Membrane Assays

When tested in total membranes isolated from DGAT2- or DGAT1-overexpressing HEK293 cells, compound 122 displayed an IC50 of 9.7 µM against DGAT2 but only 91.8 µM against DGAT1, yielding an approximately 9.5-fold selectivity window [1]. In contrast, a reference DGAT1 inhibitor potently inhibited DGAT1-containing membranes while sparing DGAT2 activity [1]. This selectivity profile was further corroborated by cellular de novo TG synthesis assays: compound 122 at 2.5–10 µM significantly suppressed [14C]glycerol incorporation into TG only in DGAT2-overexpressing cells, not in DGAT1-overexpressing cells [1].

DGAT2 selectivity DGAT1 counter-screening isozyme selectivity profiling

Competitive Inhibition Mechanism with Respect to Oleoyl-CoA: Mechanistic Differentiation from DAG-Competitive or Allosteric Inhibitors

Kinetic analysis using Lineweaver-Burk plots demonstrated that compound 122 behaves as a competitive inhibitor with respect to oleoyl-CoA but not with respect to diacylglycerol (DAG) [1]. This acyl-CoA-competitive mechanism is mechanistically distinct from other DGAT2 inhibitors, such as the imidazopyridine-based series (e.g., PF-06424439, IC50 = 14 nM), which exhibit different binding modes [2]. The competitive relationship with oleoyl-CoA indicates that compound 122 targets the acyl-CoA binding site of DGAT2, making it a valuable tool for studying substrate-competitive inhibition of this enzyme.

competitive inhibition oleoyl-CoA enzyme kinetics Lineweaver-Burk

Cellular De Novo Triglyceride Synthesis Suppression: Functional Selectivity Confirmed in DGAT2- vs. DGAT1-Overexpressing Cells

In HEK293 cells engineered to inducibly overexpress DGAT2 or DGAT1, compound 122 at concentrations of 2.5–10 µM significantly suppressed de novo TG synthesis only in DGAT2-overexpressing cells, with no effect on DGAT1-driven TG synthesis [1]. This cellular selectivity mirrors the in vitro enzymatic selectivity data and confirms that the compound can functionally discriminate between the two DGAT isozymes in a live-cell context. The effect was quantified by measuring incorporation of [14C]glycerol into newly synthesized TG via TLC-based analysis [1]. Additionally, compound 122 suppressed TG synthesis in HepG2 hepatic cells, demonstrating relevance in a metabolically competent liver cell line [1].

triglyceride synthesis cellular assay DGAT2-overexpression lipid metabolism

Pharmacophoric Differentiation: Distal Benzyl and Carbonyl Groups Are Essential for DGAT2 Activity

The SAR study reported in the primary literature explicitly demonstrates that the distal benzyl group in the N-1 side chain and the carbonyl groups on the isatin core—both present uniquely in compound 122 among the structurally related analogs tested—are required for full DGAT2 inhibitory activity [1]. Analogs that retain the isatin core but lack the distal benzyl moiety showed no inhibition at 10 µM, establishing a clear pharmacophoric requirement [1]. This finding rules out the use of common isatin derivatives such as 5-methylisatin (CAS 608-05-9) or 1-benzyl-5-methylindoline-2,3-dione (CAS 99448-75-6) as functional substitutes for DGAT2 inhibition [2].

structure-activity relationship isatin pharmacophore distal benzyl group chemical probe specificity

Off-Target Profiling: Minimal Activity Against GPAT1 Confirms DGAT2 Pathway Selectivity

To rule out non-specific effects on the broader triglyceride biosynthetic pathway, compound 122 was tested against glycerol-3-phosphate acyltransferase 1 (GPAT1), another enzyme in the TG synthesis cascade. At 10 µM, compound 122 exhibited less than 10% inhibition of GPAT1 activity, confirming that its inhibitory effect is restricted to DGAT2 rather than broadly suppressing the TG biosynthetic machinery [1]. This contrasts with pan-lipogenic inhibitors that may simultaneously affect multiple nodes in the TG synthesis pathway.

off-target selectivity GPAT1 triglyceride biosynthesis pathway target specificity

Recommended Research Applications for 1-{[2-(Benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione Based on Evidence


DGAT2-Specific Pharmacological Knockdown in Hepatocyte Lipid Metabolism Studies

Researchers studying hepatic triglyceride synthesis can employ compound 122 at 2.5–10 µM to selectively inhibit DGAT2 in HepG2 cells, as demonstrated by suppressed de novo TG synthesis in this hepatic cell line [1]. The ~9.5-fold selectivity over DGAT1 ensures that observed metabolic phenotypes can be attributed specifically to DGAT2 blockade rather than dual DGAT1/2 inhibition, enabling clean target validation experiments in fatty liver disease models [1].

Isozyme-Selective Control Compound for DGAT1 vs. DGAT2 Inhibitor Screening Panels

Compound 122 serves as a DGAT2-selective control in compound screening cascades where DGAT1 and DGAT2 inhibitory activities must be deconvoluted. Its IC50 of 9.7 µM against DGAT2 in total membranes, contrasted with 91.8 µM against DGAT1, provides a defined selectivity benchmark against which novel DGAT2 inhibitors can be compared [1]. The reference DGAT1 inhibitor used in the same study offers a complementary control for DGAT1-selective activity [1].

Substrate-Competitive Mechanistic Probe for DGAT2 Acyl-CoA Binding Site Studies

For enzymology laboratories investigating DGAT2 catalytic mechanisms, compound 122 provides a well-characterized acyl-CoA-competitive tool compound. Its competitive behavior with respect to oleoyl-CoA—established through Lineweaver-Burk kinetic analysis—allows researchers to probe the acyl-CoA binding pocket and to benchmark substrate-competitive inhibition kinetics against inhibitors with alternative binding modes, such as the imidazopyridine series [1][2].

Chemical Biology Starting Point for Isatin-Based DGAT2 Inhibitor Optimization

Medicinal chemistry groups pursuing DGAT2 inhibitor development can use compound 122 as a validated starting point for structure-based optimization. The established SAR—requiring both the distal benzyl group and isatin carbonyls for activity—provides clear vectors for chemical modification. The compound's activity in both biochemical (IC50 5 µM) and cellular (TG synthesis suppression at 2.5–10 µM) assays offers a robust baseline for evaluating improved analogs [1].

Quote Request

Request a Quote for 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.